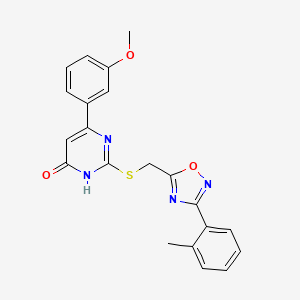

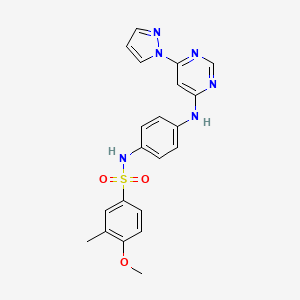

![molecular formula C11H13N5O B2714651 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097892-16-3](/img/structure/B2714651.png)

5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of pyrazol-3-one substrates . The reaction mixture is heated at reflux for several hours and then allowed to cool down to room temperature .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines allows these molecules to mimic hinge region binding interactions in kinase active sites . This is due to the fact that this fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be exploited to direct the activity and selectivity to multiple oncogenic targets through focused chemical modification . This has led to the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure. For instance, the yield of the synthesized compounds is around 62% .Aplicaciones Científicas De Investigación

Cancer Therapy and CDK2 Inhibition

The compound’s scaffold, which combines pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, has been investigated as a novel CDK2 inhibitor. CDK2 inhibition is an appealing target for cancer treatment, selectively targeting tumor cells. Several derivatives of this compound were synthesized and tested against cancer cell lines. Notably, compounds 14 and 15 exhibited potent cytotoxic activities against MCF-7, HCT-116, and HepG-2 cells, with IC50 values ranging from 6 to 48 nM .

Antitumor Activity

Another derivative of this compound, featuring a phenylpyrazolo[3,4-d]pyrimidine scaffold, demonstrated marked antitumor activity against various cell lines. Its IC50 values ranged from 5.00 to 32.52 μM, indicating promising potential for cancer therapy .

Cell Cycle Modulation

Compound 14, which displayed dual activity against cancer cells and CDK2, significantly altered cell cycle progression. This modulation could be crucial for controlling cell proliferation and apoptosis .

Enzymatic Inhibition

The same compound (14) exhibited enzymatic inhibitory activity against CDK2/cyclin A2, with an IC50 value of 0.057 μM. This suggests its potential as a targeted therapy .

Thioglycoside Derivatives

In addition to the pyrazolo[3,4-d]pyrimidine scaffold, thioglycoside derivatives were also explored. These compounds may offer unique properties and deserve further investigation .

Chemical Diversity and Optimization

The compound’s chemical characteristics have been harnessed to optimize its cytotoxic activity. Researchers have explored modifications to enhance its efficacy and selectivity .

Mecanismo De Acción

Target of Action

The primary target of the compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby inhibiting its enzymatic activity . This results in the alteration of cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 by 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .

Pharmacokinetics

The pharmacokinetic properties of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[22In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .

Result of Action

The result of the action of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .

Action Environment

The action environment of 5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane is typically within the cellular environment, where it interacts with its target, CDK2

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-15-10-9(3-14-15)11(13-6-12-10)16-4-8-2-7(16)5-17-8/h3,6-8H,2,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNFMLIVOXZIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=N2)N3CC4CC3CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

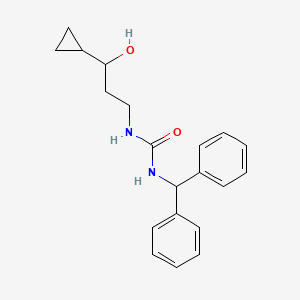

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)

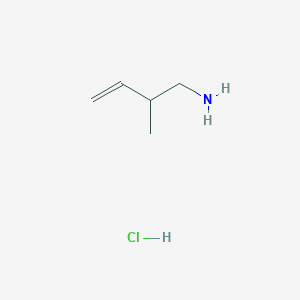

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

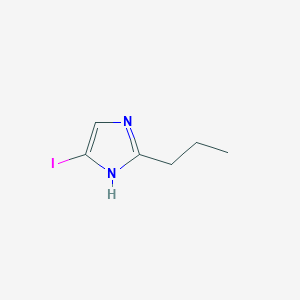

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)

![2-(2-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2714579.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2714580.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)